

An In-depth Technical Guide to the Spectroscopic Properties of 1,2-Diaminoanthraquinone

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Compound of Interest

Compound Name: **1,2-Diaminoanthraquinone**

Cat. No.: **B157652**

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Introduction

1,2-Diaminoanthraquinone (1,2-DAA), a synthetic organic compound, has garnered significant attention in various scientific fields, particularly in the realm of analytical chemistry and drug development. Its unique photophysical properties make it a valuable tool as a fluorescent probe, most notably for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the spectroscopic properties of **1,2-diaminoanthraquinone**, presenting key data in a structured format, detailing experimental methodologies, and visualizing its primary signaling application.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of **1,2-diaminoanthraquinone** is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions within the anthraquinone core and the influence of the amino substituents. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 1: UV-Vis Absorption Maxima (λ_{max}) of **1,2-Diaminoanthraquinone** in Various Solvents

Solvent	Dielectric Constant (ϵ)	$\lambda_{\text{max}} 1$ (nm)	$\lambda_{\text{max}} 2$ (nm)	Reference(s)
Water:DMSO (9:1), pH 7.4	-	~488	-	[1]
DMSO	46.7	~540	-	[1][2]
Chloroform	4.8	496	243	[3]
Ethanol	24.6	-	-	Data not explicitly found
Methanol	32.7	-	-	Data not explicitly found
Acetonitrile	37.5	-	-	Data not explicitly found
Dichloromethane	8.9	-	-	[4]
n-Hexane	1.9	481	-	[4]

Note: The absorption maxima can vary slightly depending on the concentration and specific experimental conditions.

Effect of pH

The absorption spectrum of **1,2-diaminoanthraquinone** exhibits pH dependence. In acidic solutions, protonation of the amino groups can lead to a blue shift (hypsochromic shift) in the absorption maxima.

Reaction with Nitric Oxide (NO)

Upon reaction with nitric oxide in the presence of oxygen, **1,2-diaminoanthraquinone** is converted to its triazole derivative, 1,2,3-triazolo[4,5-a]anthraquinone-6,11-dione (DAQ-TZ). This conversion leads to a significant change in the absorption spectrum, with the disappearance of the visible absorption band of DAQ.[1]

Fluorescence Spectroscopy

1,2-Diaminoanthraquinone itself is weakly fluorescent. However, its fluorescence properties are dramatically altered upon interaction with nitric oxide, forming the basis of its application as a fluorescent NO probe. The reaction product, DAQ-TZ, can form fluorescent aggregates.

Table 2: Fluorescence Emission Maxima (λ_{em}) of **1,2-Diaminoanthraquinone** and its NO-Adduct

Species	Solvent	Excitation Wavelength (λ_{ex} , nm)	Emission Wavelength (λ_{em} , nm)	Reference(s)
1,2-DAA	DMSO	490	643 (strong), 582 (weak shoulder)	[5]
DAQ-TZ (monomer)	DMSO	350	~436	[1]
DAQ-TZ (aggregates)	DMSO	350	~580	[1]
DAQ-TZ (aggregates)	DMSO	488	580	[6]
DAQ-TZ	DMSO	-	565	[5]
DAQ-TZ	THF	350	~430 (monomer), ~590 (aggregates)	[1]

Note: The formation and fluorescence of DAQ-TZ aggregates are concentration-dependent.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **1,2-diaminoanthraquinone**. Due to solubility limitations, deuterated dimethyl sulfoxide (DMSO-d6) is a commonly used solvent for NMR analysis.

Table 3: ^1H and ^{13}C NMR Spectral Data for **1,2-Diaminoanthraquinone**

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity	Assignment	Reference(s)
^1H	DMSO-d6	Data not explicitly found	-	Aromatic Protons, Amino Protons	-
^{13}C	DMSO-d6	Data not explicitly found	-	Carbonyl, Aromatic, and Amino-substituted Carbons	-

Note: While several databases indicate the availability of NMR spectra for **1,2-diaminoanthraquinone**, specific, publicly available peak lists with assignments were not found in the conducted research. Typical chemical shifts for the anthraquinone core are expected in the aromatic region (δ 7.0-8.5 ppm for ^1H NMR and δ 110-150 ppm for ^{13}C NMR), with the carbonyl carbons appearing significantly downfield (δ > 180 ppm in ^{13}C NMR).

Infrared (IR) Spectroscopy

The FT-IR spectrum of **1,2-diaminoanthraquinone** displays characteristic vibrational bands corresponding to its functional groups. The KBr pellet technique is a common method for analyzing solid samples like 1,2-DAA.

Table 4: Key FT-IR Absorption Bands for **1,2-Diaminoanthraquinone**

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group	Reference(s)
~3450	N-H Stretching	Amino (NH_2)	[7]
~1670	C=O Stretching	Quinone Carbonyl	[8]
1580 - 1620	C=C Stretching	Aromatic Ring	[8]
~3050	C-H Stretching	Aromatic C-H	[8]

Note: Specific, comprehensive peak lists for **1,2-diaminoanthraquinone** were not readily available in the reviewed literature. The provided values are based on typical ranges for similar anthraquinone derivatives.

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To measure the electronic absorption spectrum of **1,2-diaminoanthraquinone**.

Materials:

- **1,2-Diaminoanthraquinone**
- Spectroscopic grade solvents (e.g., DMSO, ethanol, chloroform)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Sample Preparation: Prepare a stock solution of **1,2-diaminoanthraquinone** (e.g., 1 mM) by accurately weighing the compound and dissolving it in the chosen solvent. Prepare a series of dilutions (e.g., 1-50 μ M) from the stock solution.
- Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize.
- Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
- Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).

Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra of **1,2-diaminoanthraquinone** and its reaction product with nitric oxide.

Materials:

- **1,2-Diaminoanthraquinone**
- Fluorescence grade solvents
- Nitric oxide donor (e.g., DEA NONOate) or saturated NO solution
- Spectrofluorometer
- Quartz cuvettes

Procedure:

- Sample Preparation: Prepare a dilute solution of **1,2-diaminoanthraquinone** (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).
- Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
- Emission Spectrum: Set the excitation monochromator to a fixed wavelength (λ_{ex}) and scan the emission monochromator over a range of longer wavelengths.
- Excitation Spectrum: Set the emission monochromator to a fixed wavelength (λ_{em}) and scan the excitation monochromator over a range of shorter wavelengths.
- NO Reaction: To the sample cuvette, add a source of nitric oxide and record the change in fluorescence emission over time.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **1,2-Diaminoanthraquinone** (5-20 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO-d6)
- NMR tube
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve the **1,2-diaminoanthraquinone** sample in the deuterated solvent in the NMR tube. Ensure complete dissolution.
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared vibrational spectrum of **1,2-diaminoanthraquinone**.

Materials:

- **1,2-Diaminoanthraquinone** (1-2 mg)
- Spectroscopic grade potassium bromide (KBr, ~200 mg), dried
- Agate mortar and pestle
- Pellet press

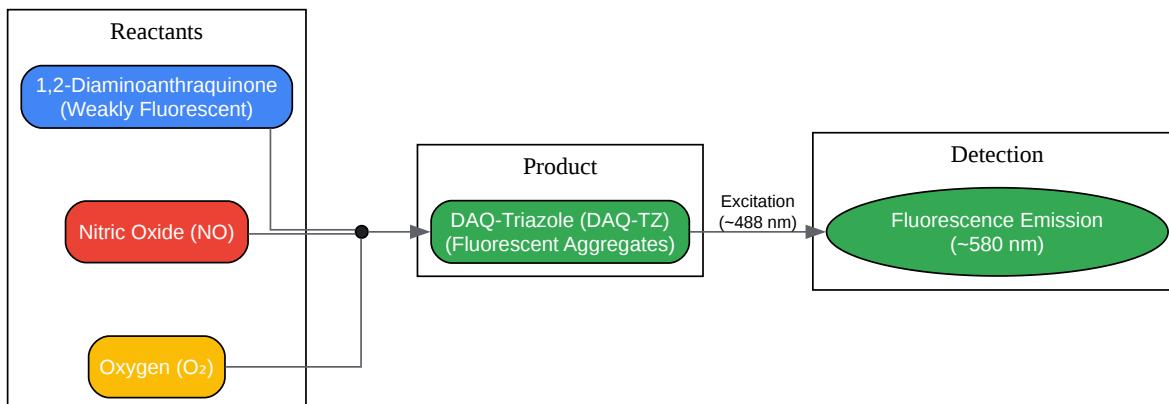
Procedure:

- Sample Preparation: Grind the **1,2-diaminoanthraquinone** with the KBr powder in the agate mortar until a fine, homogeneous mixture is obtained.
- Pellet Formation: Place the mixture into the pellet press die and apply pressure to form a thin, transparent pellet.

- Measurement: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Signaling Pathway and Experimental Workflow Visualization

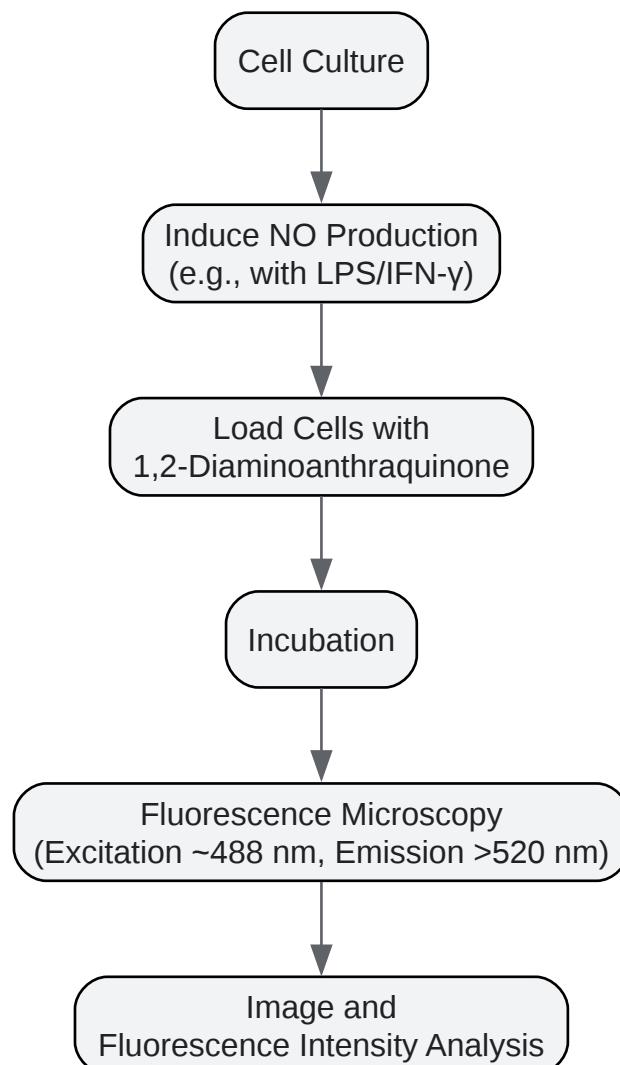
1,2-Diaminoanthraquinone is widely utilized as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. The underlying principle is the chemical reaction between 1,2-DAA and NO in the presence of oxygen to form a fluorescent triazole derivative.



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Caption: Nitric oxide detection using **1,2-diaminoanthraquinone**.

The following diagram illustrates a typical experimental workflow for using **1,2-diaminoanthraquinone** to detect nitric oxide in a cellular context.



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